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Compound of Interest

Compound Name: 4-Ethylpyridazin-3(2H)-one

Cat. No.: B567845 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the potential biological

activities of 4-Ethylpyridazin-3(2H)-one. It is important to note that, at the time of writing,

publicly available scientific literature lacks specific experimental data on the biological profile of

this exact molecule. The information presented herein is extrapolated from studies on the

broader class of pyridazin-3(2H)-one derivatives and structurally related analogs. All

quantitative data, experimental protocols, and proposed mechanisms of action should be

considered predictive and require experimental validation for 4-Ethylpyridazin-3(2H)-one.

Introduction: The Pyridazin-3(2H)-one Scaffold
The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold in medicinal chemistry,

recognized for its broad spectrum of pharmacological activities.[1][2] This six-membered ring

system, containing two adjacent nitrogen atoms, serves as a versatile template for the design

of novel therapeutic agents.[1] The core structure's ability to be readily functionalized at various

positions allows for the fine-tuning of its physicochemical properties and biological targets.[3]

Derivatives of pyridazin-3(2H)-one have demonstrated a wide array of biological effects,

including but not limited to, cardiovascular, anticancer, anti-inflammatory, antimicrobial, and

neuroprotective activities.[1][2][4] Several drugs containing this moiety have reached the

market, underscoring its clinical significance.[1]
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Potential Biological Activities of 4-Ethylpyridazin-
3(2H)-one
Based on the established pharmacological profile of the pyridazin-3(2H)-one class, 4-
Ethylpyridazin-3(2H)-one could potentially exhibit a range of biological activities. The ethyl

group at the 4-position is likely to influence the molecule's lipophilicity, steric profile, and

interactions with biological targets, thereby modulating its activity and selectivity.

Potential Cardiovascular Effects
Pyridazinone derivatives are well-known for their cardiovascular properties, particularly as

vasodilators and cardiotonic agents.[1] Some derivatives act as phosphodiesterase (PDE)

inhibitors, leading to increased levels of cyclic adenosine monophosphate (cAMP) or cyclic

guanosine monophosphate (cGMP), which in turn causes smooth muscle relaxation and

vasodilation.[1]

Table 1: Quantitative Data for Cardiovascular Activity of Selected Pyridazin-3(2H)-one

Derivatives
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Compound/Dr
ug Name

Specific
Activity

Target IC50/EC50 Reference

Imazodan Cardiotonic

cAMP

Phosphodiestera

se

IC50 = 8 µM [1]

Levosimendan Inodilator

Calcium

sensitization of

troponin C

- [1]

Hydralazine

(reference)
Vasodilator -

EC50 = 18.210

µM
[1]

Compound 16 (a

pyridazinone

derivative)

Vasodilator -
EC50 = 0.339

µM
[1]

Compound 10

(N,O-dibenzyl

derivative)

Vasodilator and

Antiplatelet
- IC50 = 35.3 µM [1]

It is plausible that 4-Ethylpyridazin-3(2H)-one could exhibit similar activities, potentially

through PDE inhibition or other mechanisms impacting vascular smooth muscle tone.

Potential Anticancer Activity
A significant number of pyridazin-3(2H)-one derivatives have been investigated for their

anticancer properties.[1][5] These compounds have been shown to target various components

of cancer cell signaling pathways, including protein kinases and DNA repair enzymes like poly

(ADP-ribose) polymerase (PARP).[1]

Table 2: Quantitative Data for Anticancer Activity of Selected Pyridazin-3(2H)-one Derivatives
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Compound/Dr
ug Name

Cancer Type Target IC50 Reference

Olaparib Ovarian Cancer PARP 0.015 µM [1]

Fluzoparib
Breast, Ovarian,

Gastric Cancer
PARP 1.46 nmol/l [1]

Talazoparib
Breast and

Prostate Cancer
PARP 0.0002 µM [1]

E-7016 Melanoma - 0.04 µM [1]

Compound 43 (a

quinoline-

pyridazinone)

Pancreatic

Cancer (Panc-1)
Tubulin 2.9 µM [1]

Compound 5b (a

pyridazin-4-one

derivative)

Murine P815

Mastocytoma
- 0.40 µg/mL [5]

Given the structural diversity of anticancer pyridazinones, 4-Ethylpyridazin-3(2H)-one
warrants investigation for its potential cytotoxic and antiproliferative effects against various

cancer cell lines.

Potential Antimicrobial Activity
Certain substituted pyridazinone derivatives have been reported to possess antibacterial and

antifungal properties.[4] For instance, some 4,6-disubstituted 3(2H)-pyridazinone-

acetohydrazide derivatives have shown activity against both Gram-positive and Gram-negative

bacteria.

Table 3: Antimicrobial Activity of Selected Pyridazin-3(2H)-one Derivatives
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Compound Organism Activity Reference

2-[4-(4-

chlorophenyl)-6-

(morpholin-4-yl)-3-

oxo-(2H)-pyridazin-2-

yl]-N'-(4-tert-

butylbenzyliden)aceto

hydrazide

Gram-positive and

Gram-negative

bacteria

Active

2-[4-(4-

chlorophenyl)-6-

(morpholin-4-yl)-3-

oxo-(2H)-pyridazin-2-

yl]-N'-(4-

chlorobenzyliden)

acetohydrazide

Gram-positive and

Gram-negative

bacteria

Active

Schiff bases 8b, c, e,

g, i (selenadiazole

derivatives)

S. aureus Good activity [4]

The potential for 4-Ethylpyridazin-3(2H)-one to act as an antimicrobial agent would likely

depend on its ability to penetrate microbial cell walls and interact with essential cellular

components.

Proposed Experimental Protocols
To elucidate the biological activities of 4-Ethylpyridazin-3(2H)-one, a series of in vitro and in

vivo assays would be required. The following are generalized protocols commonly employed

for screening pyridazinone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the antiproliferative effect of a compound on cancer cell lines.

Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, A549) are cultured in

appropriate media supplemented with fetal bovine serum and antibiotics.
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Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with

serial dilutions of 4-Ethylpyridazin-3(2H)-one (e.g., 0.1 to 100 µM).

Incubation: The plates are incubated for 48-72 hours.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 3-4 hours to allow for the formation of formazan

crystals.

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a

solubilization solution (e.g., DMSO), and the absorbance is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is

determined.

Vasodilator Activity Assay
This assay measures the ability of a compound to relax pre-contracted arterial rings.

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ

bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and

5% CO2.

Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as

phenylephrine or potassium chloride.

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of 4-
Ethylpyridazin-3(2H)-one are added to the organ bath.

Measurement of Relaxation: The relaxation of the aortic rings is recorded isometrically using

a force transducer.

Data Analysis: The percentage of relaxation is calculated, and the EC50 value (the

concentration of the compound that causes 50% of the maximal relaxation) is determined.
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Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against

various microbial strains.

Microorganism Preparation: Bacterial or fungal strains are cultured to a standardized

concentration.

Compound Dilution: Serial dilutions of 4-Ethylpyridazin-3(2H)-one are prepared in a 96-well

microtiter plate containing appropriate broth media.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the compound that

visibly inhibits microbial growth.

Potential Signaling Pathways and Mechanisms of
Action
The biological effects of pyridazinone derivatives are mediated through various signaling

pathways. Based on existing literature, the following are potential mechanisms of action for 4-
Ethylpyridazin-3(2H)-one.

Inhibition of Phosphodiesterases (PDEs)
As mentioned, PDE inhibition is a common mechanism for the cardiovascular effects of

pyridazinones. By inhibiting PDEs, 4-Ethylpyridazin-3(2H)-one could increase intracellular

levels of cAMP and cGMP, leading to the activation of protein kinase A (PKA) and protein

kinase G (PKG), respectively. This cascade ultimately results in smooth muscle relaxation and

vasodilation.
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4-Ethylpyridazin-3(2H)-one Phosphodiesterase (PDE)Inhibits cAMP / cGMPDegrades PKA / PKGActivates Smooth Muscle RelaxationLeads to

Click to download full resolution via product page

Fig. 1: Potential PDE Inhibition Pathway.

Modulation of Kinase Signaling in Cancer
Many anticancer pyridazinones function by inhibiting protein kinases that are crucial for cancer

cell proliferation, survival, and metastasis. 4-Ethylpyridazin-3(2H)-one could potentially target

kinases such as tyrosine kinases or serine/threonine kinases involved in oncogenic signaling

pathways.

Cancer Cell

Growth Factor

Receptor Tyrosine Kinase

Binds

Downstream Signaling
(e.g., MAPK, PI3K/Akt)

Activates

Cell Proliferation
& Survival Inhibition of Apoptosis

4-Ethylpyridazin-3(2H)-one

Potentially Inhibits
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Fig. 2: Hypothetical Kinase Inhibition in Cancer.
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Conclusion and Future Directions
While 4-Ethylpyridazin-3(2H)-one remains an understudied compound, the extensive

research on the pyridazin-3(2H)-one scaffold provides a strong foundation for predicting its

potential biological activities. Based on the available evidence from related compounds, 4-
Ethylpyridazin-3(2H)-one is a promising candidate for investigation as a cardiovascular,

anticancer, and/or antimicrobial agent.

Future research should focus on the chemical synthesis of 4-Ethylpyridazin-3(2H)-one,

followed by a comprehensive screening program utilizing the experimental protocols outlined in

this guide. Elucidation of its precise mechanism(s) of action and structure-activity relationships

will be crucial for its potential development as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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